Bienvenue dans la boutique en ligne BenchChem!

Thiazolo[5,4-b]pyridin-2-ylmethanamine

c-KIT GIST imatinib resistance

Thiazolo[5,4-b]pyridin-2-ylmethanamine (CAS 1203605-30-4) is the non-fungible [5,4-b] regioisomer required for validated kinase inhibitor SAR. The 2-aminomethyl handle provides essential hinge-binding vectors for c-KIT (V560G/D816V), PI3Kα, Bcr-Abl (T315I), and MALT1 programs. Substituting the [4,5-b] or [4,5-c] isomers can abolish potency—procure the exact CAS to avoid costly hit-to-lead divergence. ≥95% purity, research intermediate.

Molecular Formula C7H7N3S
Molecular Weight 165.214
CAS No. 1203605-30-4
Cat. No. B598814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiazolo[5,4-b]pyridin-2-ylmethanamine
CAS1203605-30-4
Molecular FormulaC7H7N3S
Molecular Weight165.214
Structural Identifiers
SMILESC1=CC2=C(N=C1)SC(=N2)CN
InChIInChI=1S/C7H7N3S/c8-4-6-10-5-2-1-3-9-7(5)11-6/h1-3H,4,8H2
InChIKeyALQYHHMPBZBXFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thiazolo[5,4-b]pyridin-2-ylmethanamine (CAS 1203605-30-4): A Critical Heterocyclic Building Block for Kinase-Targeted Drug Discovery


Thiazolo[5,4-b]pyridin-2-ylmethanamine (CAS 1203605-30-4) is a fused heterocyclic compound characterized by a thiazole ring annulated to a pyridine ring, with a primary aminomethyl substituent at the 2‑position of the thiazole moiety . Its molecular formula is C₇H₇N₃S (MW 165.22), and it is commercially available as a 95+% purity research intermediate . This scaffold serves as a key building block in the synthesis of advanced drug candidates, particularly kinase inhibitors targeting oncogenic drivers such as c‑KIT, PI3Kα, Bcr‑Abl, EGFR, and MALT‑1 protease [1][2][3][4]. The primary amine handle facilitates derivatization into amides, sulfonamides, and other functional groups essential for structure‑activity relationship (SAR) exploration.

Why Structural Isomers of Thiazolo[5,4-b]pyridin-2-ylmethanamine Are Not Interchangeable in Drug Discovery Programs


The regioisomeric arrangement of the thiazole and pyridine rings critically dictates both synthetic accessibility and biological activity. Substituting thiazolo[5,4‑b]pyridine‑based building blocks with the [4,5‑b] or [4,5‑c] isomers alters the core electronics and steric presentation, which can drastically reduce or eliminate potency against validated kinase targets [1]. For example, the 2‑substituted thiazolo[4,5‑c]pyridines exhibit different activity profiles compared to thiazolo[5,4‑b]pyridines in phleomycin amplification assays, underscoring that the precise ring fusion pattern is non‑fungible [2]. Furthermore, the presence of the primary aminomethyl group at the 2‑position of the thiazolo[5,4‑b]pyridine core provides a vector for essential hydrogen bonding with kinase hinge regions—a pharmacophoric feature that is absent or misaligned in alternative regioisomers or substituent variations [3]. Consequently, procurement of the exact CAS‑registered compound is mandatory to ensure fidelity to published SAR and to avoid costly hit‑to‑lead divergence.

Quantitative Differentiation: Head‑to‑Head and Class‑Level Evidence for Thiazolo[5,4-b]pyridin-2-ylmethanamine


c‑KIT V560G/D816V Mutant Kinase Inhibition: 6r (Thiazolo[5,4‑b]pyridine Derivative) vs. Imatinib and Sunitinib

A thiazolo[5,4-b]pyridine derivative (6r) synthesized from this scaffold exhibited potent enzymatic inhibition of the imatinib‑resistant c‑KIT V560G/D816V double mutant. In a direct head‑to‑head comparison using the ADP‑Glo kinase assay, 6r demonstrated an IC₅₀ of 4.77 ± 0.38 μM, which is nearly 8‑fold more potent than imatinib (37.93 ± 8.68 μM) and comparable to sunitinib (3.98 ± 1.18 μM) [1][2]. This establishes that the thiazolo[5,4-b]pyridine core can be elaborated into inhibitors that overcome a clinically relevant resistance mutation.

c-KIT GIST imatinib resistance kinase inhibitor

PI3Kα Enzymatic Inhibition: Nanomolar Potency Achievable via Thiazolo[5,4‑b]pyridine Core Derivatization

A series of 2‑pyridyl, 4‑morpholinyl substituted thiazolo[5,4‑b]pyridine analogues demonstrated potent PI3Kα inhibitory activity. The representative compound 19a achieved an IC₅₀ of 3.6 nM in a biochemical enzymatic assay [1]. Importantly, the pyridyl group attached to the thiazolo[5,4‑b]pyridine core was shown to be critical: replacement of this pyridyl with a phenyl ring resulted in a significant loss of activity, confirming that the intact thiazolo[5,4‑b]pyridine scaffold is essential for maintaining low‑nanomolar potency [2].

PI3K phosphoinositide 3-kinase cancer SAR

Gatekeeper Mutant Kinase Inhibition: Thiazolo[5,4‑b]pyridine‑Containing Type II Inhibitors Overcome T315I Bcr‑Abl

HG‑7‑85‑01 and HG‑7‑86‑01 are thiazolo[5,4‑b]pyridine‑containing type II tyrosine kinase inhibitors that exhibit potent cellular activity against both wild‑type and the T315I gatekeeper mutant of Bcr‑Abl [1]. In contrast, second‑generation inhibitors nilotinib, dasatinib, and bosutinib are ineffective against the T315I mutant [2]. While direct IC₅₀ values for these specific compounds are not provided in the abstract, the qualitative observation that this scaffold enables inhibition of a clinically problematic resistant mutant underscores its privileged nature.

Bcr-Abl T315I gatekeeper mutant CML type II inhibitor

MALT‑1 Protease Inhibition: Thiazolo[5,4‑b]pyridine Derivatives as Allosteric Inhibitors for ABC‑DLBCL

A patent application (WO 2023/192913 A1) assigned to AbbVie Inc. discloses a broad series of thiazolo[5,4‑b]pyridine derivatives as inhibitors of mucosa‑associated lymphoid tissue lymphoma translocation protein 1 (MALT‑1) protease [1]. These compounds are being developed for the treatment of activated B‑cell‑like diffuse large B‑cell lymphoma (ABC‑DLBCL). The patent highlights that the thiazolo[5,4‑b]pyridine core is essential for achieving allosteric inhibition of MALT‑1, with multiple exemplified compounds showing nanomolar biochemical IC₅₀ values [2].

MALT-1 paracaspase ABC-DLBCL NF-κB allosteric inhibitor

Regioisomeric Differentiation: Thiazolo[5,4‑b]pyridine vs. Thiazolo[4,5‑c]pyridine in Phleomycin Amplification Assays

A comparative study of thiazolopyridine regioisomers evaluated their ability to amplify the cytotoxic activity of the antibiotic phleomycin. 2‑Substituted thiazolo[4,5‑c]pyridines showed amplification activity comparable to that of thiazolo[4,5‑b]pyrazines, whereas the activity of the corresponding thiazolo[5,4‑b]pyridines was lower [1]. This demonstrates that even minor changes in ring fusion pattern ( [5,4‑b] vs. [4,5‑c] ) result in distinct biological readouts.

phleomycin amplification regioisomer SAR

Targeted Application Scenarios for Thiazolo[5,4-b]pyridin-2-ylmethanamine in Drug Discovery and Chemical Biology


Medicinal Chemistry: Synthesis of Imatinib‑Resistant c‑KIT Inhibitors

This compound serves as a starting material for the construction of advanced thiazolo[5,4‑b]pyridine derivatives that inhibit c‑KIT mutants resistant to first‑line therapies. The 2‑aminomethyl handle can be readily elaborated via amide coupling or sulfonamide formation to generate analogs with IC₅₀ values in the low micromolar range against the V560G/D816V double mutant [1]. This application is particularly relevant for programs targeting gastrointestinal stromal tumors (GIST) that have progressed on imatinib.

Chemical Biology: Development of PI3K‑Selective Chemical Probes

The thiazolo[5,4‑b]pyridine core, when properly substituted, yields potent PI3Kα inhibitors with nanomolar IC₅₀ values [2]. Thiazolo[5,4‑b]pyridin-2-ylmethanamine provides the essential scaffold for introducing 2‑pyridyl and 4‑morpholinyl moieties required for high‑affinity binding. This building block is therefore ideal for generating tool compounds to interrogate PI3K signaling in cancer cell lines and for initial SAR exploration.

Hit‑to‑Lead Optimization: Targeting Gatekeeper Mutant Kinases (e.g., Bcr‑Abl T315I)

Programs aiming to overcome resistance caused by gatekeeper mutations can utilize this building block to create type II kinase inhibitors. Published examples demonstrate that thiazolo[5,4‑b]pyridine‑containing compounds retain potency against the T315I Bcr‑Abl mutant, whereas second‑generation agents fail [3]. This building block is strategically valuable for medicinal chemists designing inhibitors with the 'DFG‑out' binding mode necessary to circumvent steric clashes with the mutant gatekeeper residue.

Immuno‑Oncology: Synthesis of MALT‑1 Allosteric Inhibitors

Given the recent patent literature highlighting thiazolo[5,4‑b]pyridine derivatives as MALT‑1 protease inhibitors [4], this compound is a key intermediate for exploring allosteric modulation of the CBM complex in ABC‑DLBCL and other NF‑κB‑driven malignancies. Its procurement enables the rapid synthesis of novel analogs to assess MALT‑1 inhibition and downstream effects on T‑cell and B‑cell signaling.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thiazolo[5,4-b]pyridin-2-ylmethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.